molecular formula C8H12NO2 B1228459 KetoABNO CAS No. 7123-92-4

KetoABNO

Cat. No.: B1228459
CAS No.: 7123-92-4
M. Wt: 154.19 g/mol
InChI Key: AMZBXNVXJGUYMF-UHFFFAOYSA-N
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Description

Keto-ABNO, also known as 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a yellow crystalline solid used primarily as an oxidation catalyst. It is known for its efficiency in catalytic aerobic oxidation and protein modification. Keto-ABNO is bench-stable for several months and soluble in various organic solvents .

Mechanism of Action

Target of Action

KetoABNO, also known as 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl, is primarily used as a catalyst in the oxidation of secondary alcohols . The primary target of this compound is the secondary alcohol substrates, including unactivated aliphatic substrates .

Mode of Action

This compound interacts with its targets (secondary alcohols) through a process known as aerobic oxidation . In this process, this compound, in combination with copper (I), facilitates the oxidation of secondary alcohols to corresponding ketones . This reaction is highly effective and can be performed under ambient conditions .

Biochemical Pathways

It’s known that this compound plays a crucial role in the oxidation process of secondary alcohols . This process is part of the broader metabolic pathways involving the breakdown and synthesis of organic molecules in the body.

Result of Action

The primary result of this compound’s action is the efficient oxidation of secondary alcohols to corresponding ketones . This transformation is particularly significant as it includes unactivated aliphatic substrates, which are typically challenging to oxidize .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the pressure and gas composition can affect the performance of the this compound-copper (I) catalyst system . Furthermore, this compound is a bench-top stable solid, suggesting that it can maintain its stability under standard laboratory conditions .

Biochemical Analysis

Biochemical Properties

KetoABNO plays a crucial role in biochemical reactions, particularly in the oxidation of alcohols and amines. It acts as an oxidant, facilitating the conversion of alcohols to aldehydes and ketones, and amines to imines . The compound interacts with enzymes such as alcohol dehydrogenase and amine oxidase, enhancing their catalytic activity. These interactions are primarily based on the redox properties of this compound, which allow it to accept and donate electrons during the reaction process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound also affects cellular metabolism by altering the redox state of cells, which can impact energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to interact with biomolecules through redox reactions. This compound can bind to enzymes and proteins, either inhibiting or activating their function depending on the context . For example, it can inhibit the activity of certain oxidases by competing with their natural substrates. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound can lead to sustained oxidative stress in cells, which may result in chronic changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting redox balance and activating stress response pathways . At high doses, it can induce toxic effects, such as oxidative damage to cellular components and disruption of metabolic processes . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux by altering the levels of key metabolites, such as NADH and NADPH, which are essential for cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria, through targeting signals and post-translational modifications . In the mitochondria, this compound can influence mitochondrial function and energy production by modulating the redox state and interacting with mitochondrial enzymes . Its localization to the nucleus can also impact gene expression by affecting transcription factors and other regulatory proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Keto-ABNO can be synthesized through the aerobic oxidation of 9-azabicyclo[3.3.1]nonane. The process involves using a catalyst system that includes copper (I) and Keto-ABNO itself. This method is highly effective for the oxidation of secondary alcohols, including unactivated aliphatic substrates .

Industrial Production Methods

In industrial settings, Keto-ABNO is produced using similar catalytic systems but on a larger scale. The process involves the use of acidic solvents and co-catalysts to achieve high yields. For example, the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using Keto-ABNO as a catalyst in acetic acid has been reported to achieve a 93.4% yield within half an hour at room temperature .

Chemical Reactions Analysis

Types of Reactions

Keto-ABNO primarily undergoes oxidation reactions. It is highly effective in the aerobic oxidation of alcohols to aldehydes or ketones and the oxidation of secondary amines to imines .

Common Reagents and Conditions

The common reagents used in these reactions include copper (I) salts and bismuth nitrate. The reactions are typically carried out at room temperature and ambient pressure, making them convenient and environmentally friendly .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and imines. For instance, the oxidation of secondary alcohols using Keto-ABNO results in the formation of the corresponding ketones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Keto-ABNO is unique due to its high efficiency in oxidation reactions and its stability under various conditions. It is more effective than TEMPO in oxidizing secondary amines to imines and alcohols to ketones or carboxylic acids .

Properties

InChI

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZBXNVXJGUYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991538
Record name (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7123-92-4
Record name Norpseudopelleterine-N-oxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007123924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (ketoABNO) and what makes it useful in organic synthesis?

A1: this compound is an organic nitroxyl radical that acts as a highly effective catalyst for the aerobic oxidation of alcohols to aldehydes or ketones. [, , ] This compound exhibits remarkable catalytic activity when combined with copper(I) salts, facilitating the oxidation of various alcohols, including challenging unactivated aliphatic substrates. [] The reaction utilizes molecular oxygen as the terminal oxidant, leading to the generation of water as the sole byproduct, which highlights its environmentally benign nature. []

Q2: Can you elaborate on the reaction mechanism of this compound-catalyzed alcohol oxidations?

A2: While the exact mechanism is still under investigation, studies suggest that this compound, in conjunction with a copper(I) catalyst, undergoes a redox cycle to facilitate alcohol oxidation. It is proposed that the copper(I) species activates molecular oxygen, generating a reactive copper-oxygen species. This species then interacts with this compound, forming a this compound+ species capable of oxidizing the alcohol substrate. The resulting aldehyde or ketone product is released, and the this compound catalyst is regenerated, enabling catalytic turnover. []

Q3: What are the advantages of employing a this compound/NOx cocatalytic system for aldehyde oxidation?

A3: The use of this compound in combination with a NOx source like sodium nitrite provides a mild and efficient method for the aerobic oxidation of aldehydes to carboxylic acids. [] This methodology exhibits excellent functional group tolerance and is compatible with a wide range of substrates, including those bearing sensitive functionalities. The mild reaction conditions minimize racemization, enabling the synthesis of valuable chiral carboxylic acids, especially when combined with asymmetric hydroformylation reactions. []

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